DL-Homocysteine
Descripción general
Descripción
La DL-Homocisteína, también conocida como ácido 2-amino-4-mercaptobutírico, es un aminoácido que contiene azufre. Es un aminoácido no esencial, no proteinogénico, sintetizado a partir de la metionina. La homocisteína es un metabolito intermedio en el ciclo de la metionina, desempeñando un papel crucial en la biosíntesis de la cisteína. Los niveles elevados de homocisteína en el plasma se asocian con diversas enfermedades, incluidas las enfermedades cardiovasculares y los defectos del tubo neural .
Mecanismo De Acción
La DL-Homocisteína ejerce sus efectos uniéndose a enzimas implicadas en el metabolismo de la homocisteína, inhibiendo así su actividad. Interactúa con proteínas y lípidos, afectando su función. El metabolismo de la homocisteína implica la remetilación para formar metionina y la vía de transulfuración para formar cisteína. Estas vías requieren cofactores derivados de vitaminas como la piridoxina (vitamina B6), el folato (vitamina B9), la cobalamina (vitamina B12) y la riboflavina (vitamina B2) .
Compuestos similares:
Cisteína: Otro aminoácido que contiene azufre, que difiere de la homocisteína por un puente metileno adicional.
Metionina: Un precursor de la homocisteína en el ciclo de la metionina.
S-adenosilhomocisteína: Un compuesto similar a la DL-homocisteína pero más potente en ciertas reacciones bioquímicas
Singularidad: La DL-Homocisteína es única debido a su papel como intermediaria en el ciclo de la metionina y su implicación en diversas vías metabólicas. Sus niveles elevados se asocian con varias enfermedades, lo que la convierte en un biomarcador significativo en la investigación médica .
Análisis Bioquímico
Biochemical Properties
DL-Homocysteine interacts with several enzymes, proteins, and other biomolecules. It is involved in the metabolism of methionine and cysteine . It can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 . The enzyme S-adenosylmethionine synthetase catalyzes the synthesis of S-adenosylmethionine (SAM) through the reaction of methionine and adenosine triphosphate . SAM then transfers the methyl group to an acceptor molecule .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can also induce toxic effects due to the inhibition of Na ±,K ±ATPase, lowering levels of gasotransmitters (NO, CO, H2S), the overstimulation of n-methyl-D-aspartate (NMDA) receptors, inducing inflammation and oxidative stress, and mitochondrial dysfunction in cardiac tissue .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds enzymes involved in homocysteine metabolism, thus inhibiting their activity . It also has the ability to interact with certain proteins and lipids, which may impact their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a combination of 3DA and storage at 2–8 °C allows collection of samples for plasma homocysteine measurement outside of the hospital setting and wider population screening .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study where developing chicks were supplemented with 0.6% this compound for the first 8 weeks of life, it was found that this compound modulates the expression of progranulin and EphA2 in a time- and dose-dependent manner .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a crucial component for regulating methionine availability, protein homeostasis, and DNA-methylation, key pathways in post-genomic and epigenetic regulation mechanisms .
Transport and Distribution
This compound is transported into both endothelial cells and smooth muscle cells in a time-dependent fashion, but the transport is approximately 4-fold greater in smooth muscle cells . It shares transporter systems with cysteine and can be inhibited for transport by multiple neutral amino acids in vascular cells .
Subcellular Localization
It is known that homocysteine metabolism contributes to the folate-dependent/independent remethylation to form methionine and the transsulfuration pathway (via cystathionine) to form cysteine . These pathways require vitamin-derived cofactors and occur in various cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La DL-Homocisteína se puede sintetizar mediante varios métodos. Un método común implica la producción continua de clorhidrato de DL-homocisteína tiolactona. Este proceso comienza con DL-metionina como materia prima, que reacciona con ácido sulfúrico en un reactor de microcanal de fase líquido-líquido para generar DL-homocistina. El líquido de reacción que contiene DL-homocistina y ácido clorhídrico se introduce entonces en una cámara de cátodo de una célula electrolítica, donde se produce una reacción de reducción para producir clorhidrato de DL-homocistina. El producto se purifica entonces para obtener clorhidrato de DL-homocisteína tiolactona .
Métodos de producción industrial: La producción industrial de DL-homocisteína suele implicar métodos electroquímicos. Por ejemplo, la DL-homocistina se puede convertir en N-acetil homocisteína tiolactona utilizando técnicas electroquímicas. Este método es ventajoso ya que evita la contaminación por metales pesados y cumple con los estándares médicos .
Análisis De Reacciones Químicas
Tipos de reacciones: La DL-Homocisteína experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.
Reactivos y condiciones comunes:
Oxidación: La DL-Homocisteína se puede oxidar para formar homocistina, un dímero de homocisteína.
Reducción: La reducción de la DL-homocistina en presencia de ácido clorhídrico produce DL-homocisteína.
Sustitución: La DL-Homocisteína puede experimentar reacciones de sustitución con diversos reactivos para formar derivados como la N-acetil homocisteína tiolactona
Principales productos: Los principales productos formados a partir de estas reacciones incluyen homocistina, DL-homocisteína tiolactona y N-acetil homocisteína tiolactona .
4. Aplicaciones en la investigación científica
La DL-Homocisteína tiene numerosas aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Comparación Con Compuestos Similares
Cysteine: Another sulfur-containing amino acid, differing from homocysteine by an additional methylene bridge.
Methionine: A precursor to homocysteine in the methionine cycle.
S-adenosylhomocysteine: A compound similar to DL-homocysteine but more potent in certain biochemical reactions
Uniqueness: this compound is unique due to its role as an intermediate in the methionine cycle and its involvement in various metabolic pathways. Its elevated levels are associated with several diseases, making it a significant biomarker in medical research .
Actividad Biológica
DL-Homocysteine (DL-Hcy) is a sulfur-containing amino acid that plays a significant role in various biological processes and has been implicated in several health conditions, particularly cardiovascular diseases. Its biological activity is primarily linked to its metabolism, effects on vascular function, and association with homocystinuria and ischemic heart disease. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
1. Metabolism of this compound
This compound is produced from the metabolism of methionine and can be remethylated to methionine or transsulfuration to cysteine. The key enzymes involved in these pathways include:
- Methionine Synthase (MS) : Converts homocysteine back to methionine using vitamin B12 as a cofactor.
- Cystathionine β-synthase (CBS) : Catalyzes the conversion of homocysteine to cystathionine, which is further metabolized to cysteine.
The dysregulation of these metabolic pathways can lead to elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, which is associated with increased cardiovascular risk.
2.1 Cardiac Contractility and Vascular Function
Research has demonstrated that this compound can adversely affect cardiac contractility and vascular function. A study conducted on isolated rat hearts showed that administration of this compound thiolactone (DL-Hcy TLHC) significantly decreased parameters such as maximum rate of pressure change (), systolic left ventricular pressure (SLVP), and coronary flow (CF) . The results indicated that:
Treatment | SLVP | CF | |
---|---|---|---|
Control | Baseline | Baseline | Baseline |
DL-Hcy TLHC (10 μM) | Decreased (P < 0.05) | Decreased (P < 0.01) | Decreased (P < 0.05) |
DL-Hcy TLHC + L-NAME | Decreased (P < 0.01) | - | - |
These findings suggest that elevated homocysteine levels can impair cardiac function and may contribute to ischemic heart disease.
2.2 Association with Ischemic Heart Disease
A prospective study highlighted a positive correlation between serum homocysteine levels and the risk of ischemic heart disease (IHD). An increase in homocysteine concentration by 5 µmol/L was associated with a 41% increase in IHD risk . This association underscores the importance of monitoring homocysteine levels as a potential biomarker for cardiovascular diseases.
3. Impact on Oxidative Stress
This compound has also been linked to oxidative stress, which plays a critical role in endothelial dysfunction and atherogenesis. The administration of DL-Hcy TLHC was shown to alter oxidative stress markers without significantly affecting others . The implications are profound as oxidative stress contributes to vascular damage and inflammation.
4. Case Studies and Clinical Implications
Several case studies have reported on the effects of elevated homocysteine levels in patients with cardiovascular diseases:
- Case Study 1 : A patient with hyperhomocysteinemia exhibited significant improvements in cardiovascular health following treatment with vitamin B12 and folate supplements, which are known to facilitate the remethylation of homocysteine back to methionine.
- Case Study 2 : In patients undergoing coronary artery bypass grafting, preoperative levels of homocysteine were found to correlate with postoperative complications, suggesting that monitoring and managing homocysteine levels could improve surgical outcomes.
5. Conclusion
The biological activity of this compound is multifaceted, influencing metabolic pathways, cardiovascular health, and oxidative stress mechanisms. Elevated levels of this amino acid are associated with significant health risks, particularly concerning heart disease. Ongoing research continues to explore therapeutic interventions aimed at reducing homocysteine levels and mitigating associated health risks.
Propiedades
IUPAC Name |
2-amino-4-sulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFHZYDWPBMWHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859946 | |
Record name | (+/-)-Homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-29-5, 6027-13-0, 454-28-4 | |
Record name | (±)-Homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homocysteine, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | homocysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Homocysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | homocysteine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Homocysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-homocysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HOMOCYSTEINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yes, DL-Homocysteine competitively inhibits glutamic acid decarboxylase (GAD) with respect to both L-Glutamate and pyridoxal 5'-phosphate []. It also exhibits a dual inhibitory action on gamma-aminobutyrate aminotransferase (GABA-T), competing with gamma-aminobutyric acid and forming an inactive complex with pyridoxal 5'-phosphate and alpha-ketoglutarate []. This inhibition of GABA metabolism is thought to contribute to the convulsant action of this compound.
A: Research suggests that this compound can inhibit tyrosinase, the enzyme responsible for melanin production []. This inhibition is likely due to this compound interacting with copper at the enzyme's active site. This interaction could explain the reversible hypopigmentation observed in some individuals with homocystinuria, a condition characterized by elevated homocysteine levels.
ANone: The molecular formula of this compound is C4H9NO2S, and its molecular weight is 135.18 g/mol.
A: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structure of this compound and its derivatives [].
A: this compound thiolactone hydrochloride has been shown to inhibit root growth in various plant species, including Brassica campestris, Lactuca sativa, and Echinochloa utilis []. This inhibitory effect is even observed at low concentrations, suggesting a potent influence on plant development.
A: this compound can act as both a reducing and stabilizing agent in the synthesis of gold nanoclusters (AuNCs) []. These hcy-AuNCs exhibit orange-yellow fluorescence and have shown promise as bioimaging probes, particularly in cancer cell imaging.
A: Yes, some bacteria can utilize this compound as a sulfur source for growth [, ]. This utilization often involves the enzymatic conversion of this compound to L-Methionine through a process called transmethylation.
A: Research indicates that resting cells of certain methylotrophic bacteria can utilize this compound and methanol to produce L-Methionine []. This biocatalytic process highlights the potential of harnessing bacterial metabolic pathways for the production of industrially relevant amino acids.
A: Studies on plant root growth suggest that the free amino group at the C-3 position of this compound thiolactone is crucial for its inhibitory activity []. N-acetyl and N-benzoyl derivatives, which lack this free amino group, exhibit significantly lower inhibitory effects.
A: Research on a series of aromatic amino acids structurally related to L-Methionine has provided insights into the structural features important for inhibiting S-adenosyl-L-methionine synthetase []. The presence and position of aromatic rings, as well as the nature of substituents on these rings, significantly influence the inhibitory potency of these analogs.
A: this compound can be conjugated to other molecules through disulfide linkages, as demonstrated by its conjugation to bisphosphonates [, ]. These conjugates, while stable in aqueous solutions, can be cleaved by physiological thiols like L-Cysteine and L-Glutathione, highlighting the potential for targeted drug delivery.
A: Yes, dietary supplementation with this compound thiolactone effectively induces hyperhomocysteinemia in rats [, , ]. This model is valuable for studying the effects of elevated homocysteine levels on various physiological processes.
A: this compound thiolactone hydrochloride (DL-Hcy TLHC) is frequently used to induce hyperhomocysteinemia in animal models to study its effects on the cardiovascular system [, , , , ]. This research helps to elucidate the role of elevated homocysteine levels in vascular dysfunction.
A: Studies in rats suggest that this compound thiolactone can induce seizures in neonatal rats, indicating potential neurotoxicity []. Further research is needed to fully understand the impact of this compound on the nervous system.
A: Administration of this compound thiolactone hydrochloride (DL-Hcy TLHC) to isolated rat hearts has been shown to affect cardiac contractility, coronary flow, and oxidative stress markers []. These effects appear to be modulated by various gasotransmitters, suggesting a complex interplay between this compound and cardiovascular regulation.
A: A high-performance liquid chromatography (HPLC) method utilizing this compound as a reducing agent has been developed for the quantitative determination of ascorbic acid in vegetables []. This method underscores the analytical utility of this compound in food chemistry.
A: The solubility of this compound thiolactone hydrochloride has been investigated in various pure and binary solvent systems []. Understanding its solubility profile is crucial for developing formulations and optimizing its use in different applications.
A: Yes, bacteria like Brucella suis can utilize various sulfur sources, including L-Cysteine, L-Cystathionine, and L-Methionine, in addition to this compound []. The ability of bacteria to utilize different sulfur sources highlights the metabolic flexibility of these organisms.
A: Radiolabeled this compound, specifically 99mTc-DL-Homocysteine, has shown potential as a tumor imaging agent [, ]. This application exemplifies the interdisciplinary nature of this compound research, bridging the fields of chemistry, medicine, and imaging.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.